Hexapentaene-1,6-dithione
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Overview
Description
Hexapentaene-1,6-dithione is an organic compound with the molecular formula C6H4S2. It is a member of the cumulene family, characterized by alternating double and single bonds. This compound is notable for its unique structure, which includes two sulfur atoms at the terminal positions, making it a dithione derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexapentaene-1,6-dithione can be synthesized through various methods. One common approach involves the reaction of a diyne-diol with a dibromide, followed by debromination with active zinc . This method allows for the formation of the hexapentaene structure with the dithione group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as solvent extraction and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Hexapentaene-1,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and organometallic reagents are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Hexapentaene-1,6-dithione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying cumulene chemistry.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur-containing biomolecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a pharmacophore.
Mechanism of Action
The mechanism by which Hexapentaene-1,6-dithione exerts its effects involves its ability to interact with various molecular targets. The compound’s dithione group can participate in redox reactions, making it a potential electron donor or acceptor. This property is crucial in its interactions with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Butatriene: Another cumulene with alternating double and single bonds.
Pentatetraene: Similar structure but with one fewer carbon atom.
Dithione Ligands: Compounds with similar sulfur-containing groups.
Uniqueness: Hexapentaene-1,6-dithione is unique due to its specific arrangement of carbon and sulfur atoms, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
217939-64-5 |
---|---|
Molecular Formula |
C6S2 |
Molecular Weight |
136.2 g/mol |
InChI |
InChI=1S/C6S2/c7-5-3-1-2-4-6-8 |
InChI Key |
IWSNYSFLABJINA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=S)=C=C=S |
Origin of Product |
United States |
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